![molecular formula C15H24N2O3 B2894697 4-(piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one CAS No. 1421523-75-2](/img/structure/B2894697.png)
4-(piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
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Overview
Description
4-(piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one, also known as PTC-209, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. This compound was first discovered in 2009 by scientists at the University of Texas Southwestern Medical Center and has since been the subject of numerous studies.
Scientific Research Applications
Synthesis and Anticancer Activity
An efficient microwave-assisted procedure has been developed for synthesizing polysubstituted 4H-pyran derivatives, which show potential in anticancer activity. This synthesis involves a one-pot process using piperidine as a catalyst, highlighting the compound's utility in creating structures evaluated against various cancer cell lines (Hadiyal et al., 2020).
Heterocyclic Libraries Assembly
A unified synthetic strategy allowed for the efficient assembly of heterocyclic libraries, starting with structurally diverse pyrrolidinones or piperidinones. The use of tetrahydropyran-containing ketoesters facilitated the fusion of pyran and piperidinone cores, demonstrating the compound's versatility in drug discovery and chemical biology (Cui et al., 2012).
Novel Piperidine Derivatives from Anacyclus pyrethrum
Research on Anacyclus pyrethrum roots led to the isolation of new piperidine derivatives, showcasing a wide range of skeletons and indicating the compound's potential in pharmacological activities. This underscores the importance of piperidine structures in the development of new therapeutic agents (Chen et al., 2018).
Green Synthesis of Pyrano[3,2-c]pyridines
A green, catalyst-free method was developed for the synthesis of medicinally important pyrano[3,2-c]pyridine derivatives at ambient temperature. This process emphasizes the environmental friendliness and economic feasibility of synthesizing complex structures involving piperidine derivatives (Rostamizadeh et al., 2013).
Antiviral and Cytotoxic Agents
A series of compounds based on 3,5-bis(arylidene)-4-piperidones demonstrated significant antiviral and antitumor activities. These findings reveal the compound's potential in the design and development of new therapeutic agents targeting viral infections and cancer (El-Subbagh et al., 2000).
Mechanism of Action
Target of Action
The primary target of F6386-0296 is Nicotinamide Phosphoribosyltransferase (NAPRT) . NAPRT is a key enzyme in the regulation of NAD+ biosynthesis from the natural precursor nicotinamide .
Mode of Action
F6386-0296 induces apoptosis by highly specific, noncompetitive inhibition of NAPRT .
Pharmacokinetics
The compound is known to cause gradual nad+ depletion through specific inhibition of naprt .
Result of Action
The result of F6386-0296’s action is the initiation of apoptosis by gradual depletion of the intracellular coenzyme NAD+ . This compound effectively induced delayed cell death by apoptosis in HepG2 human liver carcinoma cells .
Action Environment
The action of F6386-0296 is influenced by the cellular environment, particularly the availability of NAD+ and the cell’s reliance on the nicotinamide pathway for NAD+ synthesis
properties
IUPAC Name |
1-(oxan-4-yl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c18-14-10-12(15(19)16-6-2-1-3-7-16)11-17(14)13-4-8-20-9-5-13/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJFOTFUSVIIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one |
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